An In-depth Technical Guide to the Structure and Application of 7-Deaza-4-Cl-2'-dG
An In-depth Technical Guide to the Structure and Application of 7-Deaza-4-Cl-2'-dG
This guide provides a comprehensive technical overview of 7-Deaza-4-Cl-2'-deoxyguanosine (7-Deaza-4-Cl-2'-dG), a modified nucleoside of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights into its utility.
Executive Summary
7-Deaza-4-Cl-2'-dG is a synthetic analog of the natural nucleoside 2'-deoxyguanosine. It is characterized by two primary modifications to the guanine base: the substitution of the nitrogen atom at position 7 with a carbon atom (a 7-deaza modification) and the replacement of the exocyclic amino group at position 2 with a chlorine atom at position 4. These alterations confer unique chemical properties that make it an invaluable tool in modern molecular biology and drug discovery, particularly in the construction of robust DNA-Encoded Libraries (DELs). Its structure prevents the formation of Hoogsteen hydrogen bonds, which are critical for certain secondary DNA structures like G-quadruplexes, thereby enabling more efficient enzymatic manipulation of G-rich sequences.
Core Structure and Nomenclature
The fundamental structure of 7-Deaza-4-Cl-2'-dG is built upon a pyrrolo[2,3-d]pyrimidine core, a bicyclic system where a pyrrole ring is fused to a pyrimidine ring. This core mimics the purine structure of natural guanine but with a carbon atom at the 7-position instead of nitrogen.
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Systematic Name: 2-amino-4-chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine[1][2]
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Common Synonyms: 7-Deaza-4-Cl-2'-deoxyguanosine, 4-Chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine[1]
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Core Scaffold: Pyrrolo[2,3-d]pyrimidine[3]
The key structural modifications from natural 2'-deoxyguanosine are:
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7-Deaza Modification: The nitrogen atom at position 7 (N7) of the purine ring is replaced by a carbon-hydrogen (C-H) group. This eliminates the Hoogsteen edge hydrogen bond acceptor capability of the nucleobase. This is a critical feature, as the N7 position in guanine is involved in non-Watson-Crick base pairing that can lead to the formation of stable secondary structures like G-quadruplexes in G-rich DNA sequences.[4] The inability to form these structures reduces issues like polymerase stalling during PCR amplification of GC-rich templates.[5]
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4-Chloro Substitution: A chlorine atom is present at the 4-position of the pyrrolo[2,3-d]pyrimidine ring. This halogen atom serves as a reactive handle for subsequent chemical modifications, a feature extensively exploited in the combinatorial synthesis of DNA-Encoded Libraries.
Below is a 2D representation of the 7-Deaza-4-Cl-2'-dG structure.
Diagram: 2D Chemical Structure of 7-Deaza-4-Cl-2'-dG
Caption: 2D structure of 7-Deaza-4-Cl-2'-dG.
Physicochemical Properties
The unique structural modifications of 7-Deaza-4-Cl-2'-dG directly influence its physical and chemical properties compared to its natural counterpart, 2'-deoxyguanosine.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃ClN₄O₃ | [1][2] |
| Molecular Weight | 284.7 g/mol | [1][2] |
| Exact Mass | 284.067618 g/mol | [1] |
| Appearance | Light-colored to off-white crystalline solid | [6] |
| Melting Point | 169-172 °C | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF, ethanol); sparingly soluble in water | [6] |
| XLogP3 | 0.88880 | [1] |
| CAS Number | 104291-17-0 | [1][2] |
Synthesis and Chemical Reactivity
The synthesis of 7-Deaza-4-Cl-2'-dG is a multi-step process that begins with the construction of the heterocyclic base, followed by glycosylation to attach the deoxyribose sugar.
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Base Synthesis: The core scaffold, 2-amino-4-chloropyrrolo[2,3-d]pyrimidine, can be synthesized from 2-amino-4-hydroxypyrrolo[2,3-d]pyrimidine by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]
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Glycosylation: The deoxyribose sugar moiety is then attached to the N7 position of the base. This is typically achieved via a Vorbrüggen-type glycosylation reaction.
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Phosphoramidite Formation: For its primary application in oligonucleotide synthesis, the nucleoside is converted into a phosphoramidite building block. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl group to introduce a reactive phosphoramidite moiety.[8]
The chlorine atom at the 4-position is a key feature for its use in combinatorial chemistry. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of chemical moieties (amines, thiols, etc.), which is the foundation of its use in building diverse DNA-Encoded Libraries.[6]
Applications in Research and Drug Development
The unique structure of 7-Deaza-4-Cl-2'-dG underpins its utility in several advanced applications.
DNA-Encoded Library (DEL) Synthesis
The primary application of this molecule is as a scaffold in the synthesis of DNA-Encoded Libraries. DEL technology enables the synthesis and screening of massive combinatorial libraries of small molecules (often numbering in the billions) for drug discovery.[9] The 7-deaza modification provides chemical stability to the DNA tag under a range of reaction conditions, while the 4-chloro position acts as a key point for chemical diversification.
The most common method for DEL synthesis is the "split-and-pool" strategy.[9][10][11] This workflow allows for the creation of vast libraries where each unique small molecule is covalently attached to a unique DNA barcode that records its synthetic history.
Diagram: Split-and-Pool Workflow for DEL Synthesis
Caption: Simplified workflow for DNA-Encoded Library (DEL) synthesis using the split-and-pool method.
Modulation of DNA Secondary Structures
Guanine-rich sequences in DNA can form four-stranded structures known as G-quadruplexes, which are stabilized by Hoogsteen hydrogen bonds involving the N7 atom of guanine. These structures can inhibit the action of DNA polymerases, leading to challenges in PCR and DNA sequencing. By replacing dG with 7-deaza-dG analogs, the potential for Hoogsteen bond formation is eliminated, disrupting the formation of G-quadruplexes. This makes 7-deaza-dGTP a valuable reagent for:
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PCR of GC-rich templates: Improving the efficiency and yield of PCR for templates that are prone to forming strong secondary structures.[5]
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DNA Sequencing: Resolving compressions in sequencing gels that arise from G-quadruplex formation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oligonucleotides Incorporating 7-Deaza-4-Cl-2'-dG
This protocol outlines the key steps for incorporating a 7-Deaza-4-Cl-2'-dG phosphoramidite into a custom oligonucleotide using an automated solid-phase DNA synthesizer. The critical deviation from standard protocols is the oxidation step.
Materials:
-
DNA Synthesizer
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Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
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Standard DNA phosphoramidites (dA, dC, dG, T) and 7-Deaza-4-Cl-2'-dG phosphoramidite, dissolved in anhydrous acetonitrile to 0.1 M
-
Activator solution (e.g., 5-Ethylthiotetrazole in acetonitrile)
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Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)
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Capping solutions (Cap A: Acetic Anhydride/THF/Pyridine; Cap B: N-Methylimidazole/THF)
-
Oxidizer: 0.5 M (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile. Note: Standard iodine-based oxidizers can damage the 7-deaza moiety and should be avoided.[8]
-
Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% Methylamine 1:1)
Procedure (Single Synthesis Cycle):
-
Deblocking (Detritylation):
-
The CPG column is washed with anhydrous acetonitrile.
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Deblocking solution is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside. This exposes a free 5'-hydroxyl group.
-
The column is washed thoroughly with acetonitrile to remove the acid and the cleaved DMT cation. The efficiency of this step can be monitored by measuring the absorbance of the orange DMT cation in the waste stream.
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-
Coupling:
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The 7-Deaza-4-Cl-2'-dG phosphoramidite solution and the activator solution are simultaneously delivered to the column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain. A standard coupling time of 30-60 seconds is typically sufficient.
-
The column is washed with acetonitrile.
-
-
Capping:
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in deletion mutations), they are permanently blocked.
-
Capping solutions A and B are delivered to the column to acetylate any free 5'-hydroxyls.
-
The column is washed with acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester.
-
The 0.5 M CSO solution is delivered to the column. An oxidation time of 3 minutes is recommended.[8]
-
The column is washed with acetonitrile.
-
-
Iteration: The cycle (Steps 1-4) is repeated for each subsequent nucleotide in the desired sequence.
-
Final Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the CPG support and all base and phosphate protecting groups are removed by incubation with AMA solution at elevated temperature (e.g., 65°C for 15 minutes).
-
The resulting crude oligonucleotide can be purified by HPLC or PAGE.
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Conclusion
7-Deaza-4-Cl-2'-dG is a powerful and versatile modified nucleoside that addresses significant challenges in nucleic acid chemistry and drug discovery. Its unique structure, which combines the stability and secondary-structure-disrupting properties of the 7-deaza scaffold with a reactive chlorine handle, makes it an essential component in the synthesis of DNA-Encoded Libraries. For researchers working with G-rich sequences or engaged in the development of novel therapeutic modalities, a thorough understanding of the structure and application of 7-Deaza-4-Cl-2'-dG is indispensable.
References
- DNA-Conjugate Libraries. (n.d.).
-
Dixit, A., & Paegel, B. M. (2025). Solid-phase DNA-encoded library synthesis: a master builder's instructions. Nature Protocols. [Link]
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Synthesis of DNA Encoded Libraries for Drug Discovery. (n.d.). Vipergen. [Link]
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Split and pool synthesis. (n.d.). In Wikipedia. [Link]
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Murtola, M., et al. (n.d.). Split & mix assembly of DNA libraries for ultrahigh throughput on-bead screening of functional proteins. PubMed Central. [Link]
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Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. [Link]
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]
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7-deaza-dG-CE Phosphoramidite. (n.d.). Cambio. [Link]
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Synthesis of 4-Amino-2-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]-pyrimidine-5-carboxamide (2-chlorosangivamycin, 8). (n.d.). PrepChem.com. [Link]
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4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. (n.d.). PubChem. [Link]
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Synthesis of a Novel C-nucleoside, 2-amino-7-(2-deoxy-beta-D-erythro- pentofuranosyl)-3H,5H-pyrrolo-[3,2-d]pyrimidin-4-one (2'-deoxy-9-deazaguanosine). (1999). PubMed. [Link]
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On-demand synthesis of phosphoramidites. (2021). PubMed Central. [Link]
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Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. (n.d.). National Institutes of Health. [Link]
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Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. [Link]
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4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. (n.d.). PubChem. [Link]
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